molecular formula C18H18N2O4 B2955991 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034608-49-4

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2955991
CAS No.: 2034608-49-4
M. Wt: 326.352
InChI Key: BSCSMTJUMGVPNT-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1-methyl-2-oxo-1,2-dihydropyridine core linked via a carboxamide group to a substituted ethyl chain. The ethyl chain contains a benzofuran-2-yl moiety and a methoxy group, distinguishing it from structurally related compounds.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-9-5-7-13(18(20)22)17(21)19-11-16(23-2)15-10-12-6-3-4-8-14(12)24-15/h3-10,16H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCSMTJUMGVPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The cellular effects of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are currently unknown. Benzofuran derivatives have been shown to have various effects on cells. For example, some benzofuran derivatives have been found to have anti-tumor effects

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structural features, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H21N2O5 and a molecular weight of 373.4 g/mol. Its structure includes a benzofuran core, methoxyethyl, and methoxybenzyl substituents, as well as an oxalamide functional group. These components are vital for its interaction with biological targets.

PropertyValue
Molecular FormulaC20H21N2O5
Molecular Weight373.4 g/mol
IUPAC NameN'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide

The primary target of this compound is the 5HT1A receptor , a subtype of serotonin receptor involved in mood regulation and anxiety responses. The compound exhibits a binding affinity (Ki) of approximately 806 nM to this receptor, indicating moderate potency in modulating serotonergic pathways. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions.

Antidepressant Effects

Research has indicated that compounds targeting the 5HT1A receptor may exhibit antidepressant-like effects. For instance, studies have shown that similar compounds can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety symptoms.

Study on Serotonin Receptor Modulation

A study focused on the modulation of serotonin receptors found that benzofuran derivatives can significantly impact neurotransmitter levels in animal models. This research highlights the potential of this compound as a candidate for further investigation in mood disorder therapies.

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that similar compounds exhibit favorable metabolic stability in human liver microsomes, indicating potential for clinical application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations and their implications for physicochemical and functional properties.

Core Structure Variations

All compounds share the 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide backbone, but differ in substituents attached to the carboxamide nitrogen and the pyridine ring:

Compound Name Key Substituents Molecular Formula Notable Features Reference
Target Compound Benzofuran-2-yl, methoxyethyl C₁₉H₂₀N₂O₅ Benzofuran enhances lipophilicity; methoxyethyl may improve solubility. N/A
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide Dimethoxyphenyl, trifluoromethylbenzyl C₂₃H₂₁F₃N₂O₄ Trifluoromethyl group increases metabolic stability; dimethoxyphenyl contributes electron density
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Difluorobenzodioxolylmethyl, isopropoxyphenyl C₂₃H₂₀F₂N₂O₅ Difluorobenzodioxole enhances electronegativity; isopropoxy group may reduce polarity
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl C₁₄H₁₃BrN₂O₂ Bromine atom increases molecular weight; methylphenyl may sterically hinder interactions

Substituent Effects on Properties

  • Benzofuran vs. Furan/Thiazole: The benzofuran group in the target compound (vs. However, this may reduce aqueous solubility compared to smaller heterocycles.
  • Methoxyethyl vs. Thiomorpholinoethyl: The methoxyethyl chain (target compound) is less polar than the thiomorpholinoethyl group in , which contains a sulfur atom and morpholine ring. This difference could influence membrane permeability or metabolic pathways.
  • Trifluoromethyl vs. Difluorobenzodioxole : The CF₃ group in is strongly electron-withdrawing, while the difluorobenzodioxole in combines electronegativity with a rigid bicyclic structure, possibly affecting receptor affinity or stability.

Hydrogen Bonding and Crystal Packing

Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide form centrosymmetric dimers via N–H⋯O hydrogen bonds, which may influence crystallinity and solubility.

Research Findings and Implications

While direct biological or pharmacological data for the target compound are unavailable, structural comparisons suggest:

Lipophilicity : The benzofuran group likely increases logP compared to furan- or phenyl-based analogs.

Solubility : The methoxyethyl chain may balance hydrophobicity, but solubility is likely lower than in morpholine-containing analogs (e.g., ).

Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in ) could slow oxidative metabolism, whereas the target compound’s benzofuran might undergo CYP450-mediated oxidation.

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